molecular formula C13H23NO4S2 B2895685 Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795299-12-5

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2895685
CAS No.: 1795299-12-5
M. Wt: 321.45
InChI Key: XLUOGXWIJJMXOW-UHFFFAOYSA-N
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Description

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring, which is further connected to a thioacetate moiety

Scientific Research Applications

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Future Directions

Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry, and new compounds with this scaffold are continually being developed and studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the attachment of the thioacetate moiety. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thioacetate moiety.

    Substitution: The thioacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(phenylsulfonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(methylsulfonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(ethylsulfonyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S2/c1-18-13(15)10-19-11-7-8-14(9-11)20(16,17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUOGXWIJJMXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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